![molecular formula C4H7N3O2S B2370406 N-methyl-1H-imidazole-4-sulfonamide CAS No. 58768-15-3](/img/structure/B2370406.png)
N-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
“N-methyl-1H-imidazole-4-sulfonamide” is a derivative of imidazole . It is an aromatic heterocyclic organic compound . The molecular formula is CHNOS , and the average mass is 320.410 Da .
Molecular Structure Analysis
The molecular structure of “N-methyl-1H-imidazole-4-sulfonamide” consists of a bicyclic structure with a nitrogen atom as the major component . The monoisotopic mass is 320.130707 Da .
Physical And Chemical Properties Analysis
“N-methyl-1H-imidazole-4-sulfonamide” is a derivative of imidazole, which is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . The density of imidazole is 1.03 g/cm3 .
Scientific Research Applications
Antiproliferative Agents in Cancer Treatment
N-methyl-1H-imidazole-4-sulfonamide derivatives have been investigated for their antiproliferative activity against cancer cells. Researchers synthesized novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives, which were evaluated against the human cervical cancer cell line (HeLa). Among these compounds, compound 16 demonstrated the highest activity, while the starting compound 4 also exhibited significant antiproliferative effects . These findings suggest that N-methylsulfamethoxazole derivatives could serve as potential lead compounds for developing novel anticancer agents.
Antibacterial Agents
Heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activities. N-methyl-1H-imidazole-4-sulfonamide derivatives may contribute to the development of new antibacterial agents. Further studies could explore their efficacy against specific bacterial strains and mechanisms of action.
Mechanism of Action
Target of Action
N-methyl-1H-imidazole-4-sulfonamide is a compound that belongs to the class of organic compounds known as N-substituted imidazoles Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .
Biochemical Pathways
It is known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
The future directions for “N-methyl-1H-imidazole-4-sulfonamide” and its derivatives are promising. They are being studied for their potential therapeutic applications, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
properties
IUPAC Name |
N-methyl-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFDFYYYYSGLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1H-imidazole-4-sulfonamide |
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